molecular formula C11H17Cl3N2 B12743080 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride CAS No. 102571-02-8

1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride

Cat. No.: B12743080
CAS No.: 102571-02-8
M. Wt: 283.6 g/mol
InChI Key: SCLYYNOJRMHHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2.HCl and a molecular weight of 283.62508 g/mol. This compound is known for its unique structure, which includes a dichlorophenyl group and a dimethylhydrazine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride involves several steps. The primary synthetic route includes the reaction of 2,4-dichlorophenylpropan-2-yl chloride with dimethylhydrazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using large reactors and ensuring stringent quality control measures to maintain the purity of the compound.

Chemical Reactions Analysis

1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the hydrazine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the dichlorophenyl and dimethylhydrazine groups into target molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The dichlorophenyl group may interact with specific receptors or enzymes, while the dimethylhydrazine moiety can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenyl)-1-methylethylhydrazine hydrochloride: This compound shares a similar structure but lacks the dimethyl groups on the hydrazine moiety.

    1-(2,4-Dichlorophenyl)-2,2-dimethylhydrazine: This compound is similar but does not have the alpha-methylphenethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

102571-02-8

Molecular Formula

C11H17Cl3N2

Molecular Weight

283.6 g/mol

IUPAC Name

2-[1-(2,4-dichlorophenyl)propan-2-yl]-1,1-dimethylhydrazine;hydrochloride

InChI

InChI=1S/C11H16Cl2N2.ClH/c1-8(14-15(2)3)6-9-4-5-10(12)7-11(9)13;/h4-5,7-8,14H,6H2,1-3H3;1H

InChI Key

SCLYYNOJRMHHQI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)NN(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.